molecular formula C22H20O4S B1227968 3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenyl-1-propanone

3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenyl-1-propanone

Cat. No. B1227968
M. Wt: 380.5 g/mol
InChI Key: UKAUPWVVVABNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenyl-1-propanone is a member of dihydrochalcones.

Scientific Research Applications

Chemistry and Reaction Dynamics

  • The compound exhibits behavior conducive to acid-catalyzed ring closure reactions, making it a candidate for creating specific indanone structures (Brown, Denman, & O'donnell, 1971).
  • It crystallizes in a specific triclinic space group, indicating potential for applications in material science or crystallography (Palani et al., 2006).
  • The compound's susceptibility to auto-oxidation could be exploited in studies of oxidation processes and related chemical reactions (Brown et al., 1971).

Synthetic Applications

  • Useful in the synthesis of α-Aminochalcones, indicating potential applications in organic synthesis and medicinal chemistry (Reichel & Pritze, 1974).
  • Involved in the preparation of crown ethers, potentially useful in host-guest chemistry and sensor development (Bulut & Erk, 2001).

Chemical Interaction and Stability Studies

  • Reactivity with other compounds such as benzenesulfenyl chloride and nucleophiles for the formation of various organophosphorus compounds, indicating a role in developing new chemical entities (Shabana, Yousif, & Lawesson, 1985).
  • Its reaction with propenylbenzene derivatives shows its potential in the study of reaction mechanisms and synthetic pathways (Adachi & Otsuki, 1976).

Material Science and Photochemical Applications

  • Used in the synthesis of benzocarbazoloquinones, implying possible use in materials science, especially in the development of novel organic compounds (Rajeswaran & Srinivasan, 1994).
  • Involved in the preparation of polyfunctionally substituted pyridine-2-(1H)-thiones, hinting at applications in the design of multifunctional organic materials (Abu-Shanab, 2006).

properties

Product Name

3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenyl-1-propanone

Molecular Formula

C22H20O4S

Molecular Weight

380.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-phenylpropan-1-one

InChI

InChI=1S/C22H20O4S/c1-26-19-14-12-18(13-15-19)22(16-21(23)17-8-4-2-5-9-17)27(24,25)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3

InChI Key

UKAUPWVVVABNBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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